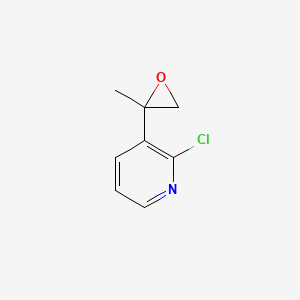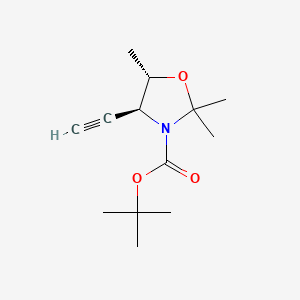
tert-butyl(4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a synthetic organic compound with a complex structure It belongs to the class of oxazolidines, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxazolidine ring, followed by the introduction of the ethynyl group and the tert-butyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of automated systems to monitor and adjust reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The oxazolidine ring can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or carboxylic acids, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl(4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism by which tert-butyl(4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl(4S,5S)-4-hydroxymethyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
- tert-Butyl(4S,5S)-4-methoxymethyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
Uniqueness
tert-Butyl(4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct chemical properties. This group allows for additional functionalization and reactivity, making the compound versatile for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, which can be advantageous in both research and industrial settings.
Propriétés
Formule moléculaire |
C13H21NO3 |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
tert-butyl (4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-8-10-9(2)16-13(6,7)14(10)11(15)17-12(3,4)5/h1,9-10H,2-7H3/t9-,10-/m0/s1 |
Clé InChI |
KKGWTCIJHCXRTO-UWVGGRQHSA-N |
SMILES isomérique |
C[C@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C#C |
SMILES canonique |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl5-amino-8-oxa-1,12-diazatricyclo[8.4.0.0,2,7]tetradeca-2,4,6-triene-12-carboxylate](/img/structure/B13598075.png)

![rac-methyl2-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]acetatehydrochloride](/img/structure/B13598079.png)
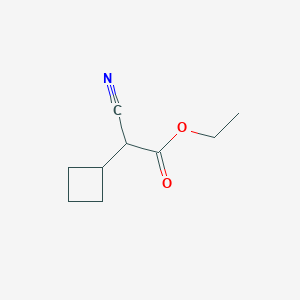
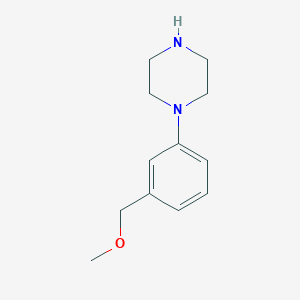
![Benzene, 1-[(difluoromethyl)thio]-3-isocyanato-](/img/structure/B13598094.png)
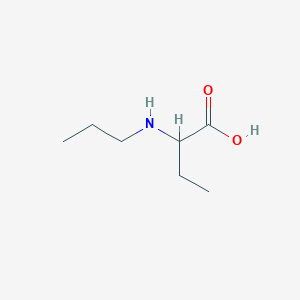
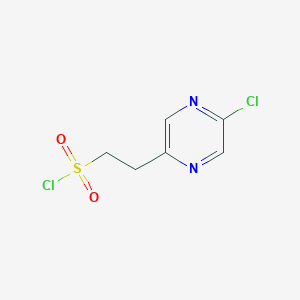
![rac-tert-butylN-methyl-N-[(1r,4r)-4-(bromomethyl)cyclohexyl]carbamate,trans](/img/structure/B13598123.png)

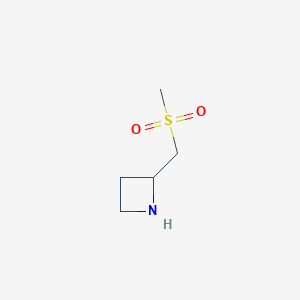
![2-[4-Methyl-5-oxo-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B13598138.png)

